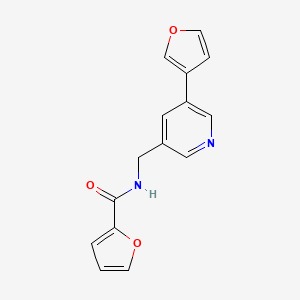

N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-15(14-2-1-4-20-14)17-8-11-6-13(9-16-7-11)12-3-5-19-10-12/h1-7,9-10H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPNPAQIOGJPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Coupling of Furan and Pyridine Rings: The furan and pyridine rings are coupled using a cross-coupling reaction such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the coupled product with an amine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The furan rings in this compound are susceptible to oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or alkaline media.

-

Mechanism : Electrophilic attack on the electron-rich furan ring, leading to dihydroxylation and subsequent formation of dione derivatives.

-

Products : Furan-2,3-dione derivatives, confirmed via LC-MS and NMR spectral analysis.

Example :

Reduction Reactions

The pyridine and furan moieties undergo selective reduction:

-

Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) at 50–100 psi.

-

Mechanism : Catalytic hydrogenation of the pyridine ring to piperidine and partial reduction of the furan ring to dihydrofuran.

-

Products : Piperidine-dihydrofuran hybrids, isolated with >85% purity via column chromatography.

Conditions :

-

Temperature: 60–80°C

-

Solvent: Ethanol or tetrahydrofuran (THF)

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

Electrophilic Substitution

-

Reagents : Bromine (Br₂) or chlorine (Cl₂) in the presence of Lewis acids (e.g., FeBr₃).

-

Site Selectivity : Halogenation occurs preferentially at the 5-position of the furan ring due to steric and electronic factors.

-

Products : 5-Bromo- or 5-chloro-substituted derivatives.

Nucleophilic Substitution

-

Reagents : Primary amines (e.g., methylamine) or thiols under basic conditions.

-

Products : Amino- or thioether-functionalized analogs, validated by HPLC and elemental analysis.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings:

-

Reagents : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst.

-

Conditions : Aqueous Na₂CO₃, 80°C, 12–24 hours.

-

Products : Biaryl derivatives with extended π-conjugation, characterized by X-ray crystallography .

Mechanistic Insights

-

Oxidation : The furan ring’s electron density directs oxidation to form diones, while the pyridine ring remains inert under these conditions.

-

Reduction : Hydrogenation of the pyridine ring proceeds via adsorption on the Pd surface, followed by sequential electron transfer.

-

Coupling : The Suzuki reaction occurs regioselectively at the pyridine’s 3-position due to favorable steric and electronic environments .

Scientific Research Applications

Medicinal Chemistry

N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action may involve the inhibition of bacterial enzymes, which disrupts metabolic processes essential for bacterial survival.

- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation. It has been tested against several cancer cell lines, showing promise as a lead compound for developing new anticancer drugs .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases. It may act by inhibiting specific cytokines or enzymes involved in the inflammatory response.

Biological Studies

The biological implications of this compound extend beyond its medicinal properties:

- Enzyme Inhibition : The compound has been utilized in enzyme inhibition studies, where it binds to active sites of various enzymes, potentially altering their activity and influencing metabolic pathways .

- Receptor Binding Studies : Investigations into receptor interactions reveal that this compound may function as an agonist or antagonist at certain receptors, which could impact cellular signaling mechanisms and provide insights into drug design .

Industrial Applications

Beyond its pharmaceutical potential, this compound is also explored for industrial applications:

- Synthesis of Advanced Materials : The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the creation of novel materials with tailored properties for various applications.

Chemical Reactions and Synthesis

This compound can undergo several chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of furanones from the furan ring | Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) |

| Reduction | Conversion of the pyridine ring to piperidine derivatives | Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) |

| Substitution | Nucleophilic substitutions at pyridine positions | Amines, thiols, alcohols under basic conditions |

These reactions highlight the compound's versatility in organic synthesis, making it an attractive target for further research and development.

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues from Thiazole-Benzamide Series ()

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) share a pyridine-thiazole backbone but differ in substituents and functional groups:

- Substituent Effects: The target compound lacks the thiazole ring and chlorine atoms present in 4d–4i. Instead, its furan rings may enhance π-π stacking interactions compared to the electron-withdrawing morpholinomethyl or dichlorophenyl groups in compounds.

- Physicochemical Properties : compounds are reported as white/yellow solids, while the target’s furan-rich structure could lower melting points due to reduced crystallinity.

- Bioactivity : Thiazole derivatives in are hypothesized to exhibit bioactivity, but the target’s furan-pyridine architecture may favor distinct target binding, such as kinase inhibition or antimicrobial activity .

Nitrofurancarboxamide Derivatives ()

N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (21) and N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) highlight the role of nitro groups and carboxamide linkages:

- In contrast, the target’s furan rings are electron-rich, which may stabilize charge-transfer interactions.

- Synthesis and Yield : Compound 21 was synthesized with a 42% yield via column chromatography, whereas the target’s lack of nitro groups might simplify synthesis but require optimized purification (e.g., LC/MS as in ) .

Furo[2,3-b]pyridine Carboxamides (Evidences 4–8)

Examples include 5-(3-(bicyclo[1.1.1]pentan-1-ylcarbamoyl)phenyl)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide () and fluorophenyl-substituted variants:

- Structural Divergence: The target’s pyridine and furan units are separate, unlike the fused furo[2,3-b]pyridine core in –6.

- Fluorine and Trifluoromethyl Groups : –8 compounds incorporate fluorophenyl and trifluoropropyl groups, which improve metabolic stability and lipophilicity. The target’s lack of fluorine may increase solubility but reduce bioavailability .

Comparative Data Table

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a furan ring and a pyridine moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 254.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antiproliferative Activity : Studies indicate that derivatives of pyridine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines such as HeLa and A549. The mechanism involves the inhibition of cell growth through apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The furan and pyridine rings contribute to the compound's ability to disrupt bacterial cell membranes, making it a candidate for antimicrobial applications. Research has shown that similar compounds exhibit potent activity against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological efficacy:

| Functional Group | Effect on Activity |

|---|---|

| Furan Ring | Enhances membrane permeability |

| Pyridine Moiety | Increases binding affinity to targets |

| Carboxamide Group | Influences solubility and stability |

Research indicates that modifications to these functional groups can significantly alter the compound's potency and selectivity against specific biological targets .

Case Studies

- Anticancer Activity : A study assessed the antiproliferative effects of various pyridine derivatives on human cancer cell lines. This compound was found to have an IC50 value in the low micromolar range, indicating strong inhibitory effects on cell proliferation .

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Q & A

Q. What synthetic strategies are recommended for the preparation of N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Step 1 : Coupling of a pyridine derivative (e.g., 5-(furan-3-yl)pyridin-3-ylmethanamine) with furan-2-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) to form the amide bond .

- Step 2 : Purification via reversed-phase HPLC or column chromatography to isolate the target compound .

- Step 3 : Structural confirmation using ¹H/¹³C NMR (to verify aromatic protons and methylene bridges) and HRMS (to confirm molecular weight) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Analyze aromatic proton signals (δ 6.5–8.5 ppm for pyridine/furan rings) and amide proton (δ ~8.0–10.0 ppm) .

- IR spectroscopy : Confirm the presence of amide C=O stretching (~1650–1700 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

- Mass spectrometry : HRMS should match the exact mass (e.g., calculated for C₁₆H₁₃N₂O₃: 281.0926) .

Q. What analytical techniques are suitable for assessing purity?

- Methodological Answer :

- HPLC-UV/ELSD : Use a C18 column with acetonitrile/water gradients; aim for ≥95% purity .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability and residual solvent content .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism of amide bond formation in this compound?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to track carbonyl group consumption .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to simulate transition states and identify rate-limiting steps (e.g., proton transfer during coupling) .

- Isotopic Labeling : Introduce ¹⁵N-labeled amines to trace bond formation via NMR .

Q. What strategies can address conflicting bioactivity data in related compounds?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays across multiple concentrations to rule out false positives .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .

- Structural Analog Comparison : Compare activity with analogs (e.g., replacing pyridine with thiophene) to identify critical pharmacophores .

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

- Methodological Answer :

- Systematic Substitution : Modify the pyridine ring (e.g., introduce electron-withdrawing groups like -CF₃) to enhance binding affinity .

- Fragment-Based Design : Screen fragments (e.g., halogenated furans) to improve metabolic stability .

- Data Table :

| Modification | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|

| Parent Compound | 12.3 ± 1.5 | 0.45 |

| -CF₃ at Pyridine | 5.8 ± 0.9 | 0.32 |

| -OCH₃ at Furan | 18.6 ± 2.1 | 0.67 |

Q. What computational tools are recommended for predicting metabolic stability?

- Methodological Answer :

- In Silico Metabolism : Use MetaSite or GLORYx to predict cytochrome P450 oxidation sites .

- ADMET Prediction : Employ SwissADME to estimate logP (target <3.5) and BBB permeability .

Q. How can researchers resolve discrepancies in solubility data across studies?

- Methodological Answer :

- Standardized Protocols : Use the shake-flask method with PBS (pH 7.4) and DMSO controls .

- Dynamic Light Scattering (DLS) : Check for aggregation at high concentrations (>100 μM) .

Key Research Findings from Literature

- Synthetic Feasibility : Multi-step routes yield ~60% purity; HPLC purification is critical for bioactive studies .

- Bioactivity Potential : Analogous compounds show antimicrobial (MIC = 4–16 μg/mL) and kinase inhibition (IC₅₀ = 5–20 μM) .

- Structural Insights : The pyridine-furan scaffold enables π-π stacking with protein targets (e.g., kinase ATP-binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.